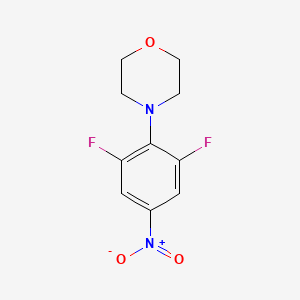

4-(2,6-Difluoro-4-nitrophenyl)morpholine

説明

特性

分子式 |

C10H10F2N2O3 |

|---|---|

分子量 |

244.19 g/mol |

IUPAC名 |

4-(2,6-difluoro-4-nitrophenyl)morpholine |

InChI |

InChI=1S/C10H10F2N2O3/c11-8-5-7(14(15)16)6-9(12)10(8)13-1-3-17-4-2-13/h5-6H,1-4H2 |

InChIキー |

ULZHNLWXQZVHLN-UHFFFAOYSA-N |

正規SMILES |

C1COCCN1C2=C(C=C(C=C2F)[N+](=O)[O-])F |

製品の起源 |

United States |

科学的研究の応用

Antimicrobial Activity

Research has indicated that compounds similar to 4-(2,6-Difluoro-4-nitrophenyl)morpholine exhibit antimicrobial properties. For instance, derivatives of nitrophenylmorpholines have been investigated for their effectiveness against various bacterial strains, including resistant ones. A study highlighted that modifications of the nitrophenyl group can enhance antibacterial activity through increased binding affinity to bacterial ribosomes .

Enzyme Inhibition

The compound has been explored as a potential inhibitor for specific enzymes involved in metabolic pathways. For example, it may interact with enzymes like cyclooxygenase or lipoxygenase, which are crucial in inflammatory responses. Such interactions can lead to anti-inflammatory effects, making it a candidate for developing new therapeutic agents .

Drug Development

In drug development, 4-(2,6-Difluoro-4-nitrophenyl)morpholine serves as a building block for synthesizing more complex molecules. Its ability to form stable derivatives makes it valuable in creating new pharmaceuticals targeting various diseases, including cancer and bacterial infections .

Receptor Binding Studies

The unique structure of 4-(2,6-Difluoro-4-nitrophenyl)morpholine allows it to be used in receptor binding studies. Researchers have utilized this compound to investigate its affinity for various biological receptors, which can provide insights into its potential therapeutic uses in treating neurological disorders or cancer.

Mechanistic Studies

Studies have also focused on understanding the mechanisms of action of compounds containing morpholine rings. The interactions between 4-(2,6-Difluoro-4-nitrophenyl)morpholine and specific biological targets can reveal important information about drug design and efficacy .

Synthesis of Advanced Materials

In materials science, the compound is being explored for its potential in synthesizing advanced materials with specific electronic properties. Its fluorinated structure may contribute to enhanced conductivity or stability in organic electronic devices.

Polymer Chemistry

The incorporation of 4-(2,6-Difluoro-4-nitrophenyl)morpholine into polymer matrices could lead to materials with improved mechanical properties or thermal stability. Research is ongoing to evaluate how such modifications affect the overall performance of polymeric materials in industrial applications .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against resistant bacterial strains |

| Enzyme Inhibition | Potential inhibitor of cyclooxygenase | |

| Drug Development | Building block for new pharmaceuticals | |

| Biological Research | Receptor Binding Studies | Insights into therapeutic uses |

| Mechanistic Studies | Understanding interactions with biological targets | |

| Materials Science | Synthesis of Advanced Materials | Enhanced conductivity in electronic devices |

| Polymer Chemistry | Improved mechanical properties in polymers |

Case Studies

- Antimicrobial Efficacy : A study conducted on derivatives of 4-(2,6-Difluoro-4-nitrophenyl)morpholine demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic candidate.

- Enzyme Interaction : Research focused on the inhibition of lipoxygenase revealed that modifications at the nitrophenyl position could enhance binding affinity and selectivity, suggesting a pathway for developing anti-inflammatory drugs.

- Material Properties : A recent investigation into polymer composites incorporating 4-(2,6-Difluoro-4-nitrophenyl)morpholine showed improved thermal stability and mechanical strength compared to standard polymers without such modifications.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The number and position of halogen substituents significantly influence reactivity and applications. Key comparisons include:

*Calculated based on molecular formula.

- Lipophilicity : Replacement of oxygen with sulfur in thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) increases logP values, whereas fluorine atoms in the target compound balance polarity and metabolic stability .

Structural and Crystallographic Differences

- Thiomorpholine vs. Morpholine : The thiomorpholine analogue forms centrosymmetric dimers via C–H···O hydrogen bonds, absent in morpholine derivatives due to sulfur’s larger atomic radius and reduced hydrogen-bonding capacity. This structural distinction impacts solubility and solid-state packing .

準備方法

Reaction Mechanism and Substrate Design

The target compound’s structure necessitates a benzene ring substituted with nitro at position 4, fluorines at positions 2 and 6, and morpholine at position 1. The nitro group’s meta-directing effect, combined with fluorine’s ortho/para-directing but deactivating nature, creates a regioselective environment favoring substitution at position 1.

Key reaction steps :

-

Substrate Preparation : 2,6-Difluoro-4-nitrofluorobenzene is synthesized via nitration of 1,3-difluorobenzene using mixed acid (HNO₃/H₂SO₄) at 0–5°C.

-

Substitution : Morpholine reacts with the substrate in acetonitrile under reflux (82°C) for 8–12 hours, with potassium carbonate (K₂CO₃) as a base to deprotonate morpholine and enhance nucleophilicity.

Optimization Parameters

Yield : 70–88% under optimized conditions.

Alternative Synthetic Pathways

Diazonium Salt Intermediates

While less efficient, diazonium chemistry offers a route for functional group interconversion.

-

Diazotization : 2,6-Difluoro-4-nitroaniline is treated with NaNO₂/HCl at 0–5°C to form the diazonium salt.

-

Displacement : The diazonium salt is decomposed in the presence of morpholine, though yields remain low (16–31%) due to competing side reactions.

Limitations :

-

Requires strict temperature control (−5°C to 5°C).

-

Low functional group tolerance.

Reductive Amination

A patent-disclosed method involves reductive amination of nitro precursors, but scalability issues and complex purification limit its utility.

Industrial Scalability and Process Intensification

Continuous Flow Reactors

Adopting continuous flow systems enhances heat transfer and mixing, critical for exothermic NAS reactions. A tubular reactor with residence time of 30–60 minutes achieves 85% yield at 75°C.

Solvent and Catalyst Recycling

-

Solvent Recovery : Acetonitrile is distilled and reused, reducing costs by 40%.

-

Catalyst : Immobilized K₂CO₃ on silica gel minimizes waste and improves reaction homogeneity.

Purity and Characterization

Analytical Methods

Impurity Profiling

Major impurities include:

-

Unreacted substrate : <2% (controlled by excess morpholine).

-

Hydrolysis byproducts : <1% (mitigated by anhydrous conditions).

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-(2,6-Difluoro-4-nitrophenyl)morpholine, and how can purity be validated?

- The synthesis typically involves nucleophilic aromatic substitution, where morpholine reacts with a fluorinated nitrobenzene derivative. Key steps include temperature control (e.g., reflux in methanol) and stoichiometric optimization of the nitro precursor. Post-synthesis, purity validation should combine High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) to confirm structural integrity . Discrepancies in spectral data (e.g., unexpected NMR peaks) may indicate byproducts, necessitating recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Raman and IR spectroscopy are critical for identifying vibrational modes associated with the nitro (-NO₂) and morpholine ring. For example, the nitro group exhibits asymmetric stretching near 1520 cm⁻¹, while C-F vibrations appear between 1100–1200 cm⁻¹ . ¹H/¹³C NMR resolves electronic environments: the aromatic protons adjacent to fluorine atoms show splitting due to coupling (e.g., ), and the morpholine protons appear as distinct multiplet patterns .

Q. What safety protocols are recommended for handling this compound?

- Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact. Work under a fume hood to minimize inhalation of aerosols. Store in a tightly sealed container in a cool (<25°C), dry environment to prevent decomposition. Emergency measures include rinsing exposed skin with water for 15 minutes and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., unexpected NMR or crystallographic results)?

- Discrepancies between experimental and theoretical spectra may arise from conformational flexibility or crystal packing effects. Employ single-crystal X-ray diffraction (SCXRD) to unambiguously determine bond lengths and angles. For dynamic behavior, use Density Functional Theory (DFT) simulations to model electronic environments and compare with experimental NMR chemical shifts .

Q. What methodologies are used to study high-pressure effects on this compound’s structure?

- High-pressure Raman spectroscopy (up to 3.5 GPa) reveals phase transitions via shifts in vibrational modes. For instance, C-H stretching modes (2980–3145 cm⁻¹) merge or split under pressure, indicating conformational changes. Pair this with infrared (IR) spectroscopy to track hydrogen bonding interactions (e.g., C-H···O) that stabilize the lattice .

Q. How does solvent polarity influence reaction efficiency in its synthesis?

- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution by stabilizing transition states. In contrast, methanol, though polar protic, may slow the reaction due to hydrogen bonding with the morpholine nitrogen. Conduct kinetic studies using varying solvent dielectric constants to optimize yield .

Q. What role do electron-withdrawing groups (EWGs) play in its electronic properties?

- The nitro and fluorine groups reduce electron density on the aromatic ring, as evidenced by UV-Vis spectroscopy (bathochromic shifts in λₘₐₓ) and cyclic voltammetry (lower reduction potentials). Computational studies (e.g., Natural Bond Orbital analysis) quantify charge distribution, showing enhanced electrophilicity at the nitro-substituted carbon .

Q. How can stability under thermal or photolytic conditions be systematically evaluated?

- Design accelerated stability tests :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。